3-Methyl-1-(2-piperidino-phenyl)-1-butylamine
Overview
Description
3-Methyl-1-(2-piperidino-phenyl)-1-butylamine is a chemical compound with the molecular formula C32H42N2O4 . It is also known as (S)-1-(2-piperidino-phenyl)-3-methyl-1-butyl-N-4-methoxybenzyl-ammonium L-mandelate . This compound is used for research and development purposes .
Synthesis Analysis
The synthesis of 3-Methyl-1-(2-piperidino-phenyl)-1-butylamine involves several steps. One method involves the oximation of a ketone with hydroxyl amine hydrochloride in an alcohol solvent at a temperature in the range of 60–80° C . The solvent is then removed by evaporation to obtain an oxime, which is reduced with a reducing agent in an alcohol solvent at a temperature in the range of 40–60° C for a time period in the range of 5–10 hours . The reducing agent can be sodium borohydride, LiAlH4, ammonium formate, or sodium cyano borohydride .Molecular Structure Analysis
The molecular structure of 3-Methyl-1-(2-piperidino-phenyl)-1-butylamine is complex, with a molecular weight of 518.68700 . The exact mass is 518.31400 . The molecule has a LogP value of 6.82300, indicating its lipophilicity .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 3-Methyl-1-(2-piperidino-phenyl)-1-butylamine include oximation, reduction, and condensation . These reactions are carried out under specific conditions of temperature and time, and involve the use of specific reagents .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Methyl-1-(2-piperidino-phenyl)-1-butylamine include a molecular weight of 518.68700 and a molecular formula of C32H42N2O4 . The exact mass is 518.31400 . The compound has a LogP value of 6.82300, indicating its lipophilicity . Other properties such as density, boiling point, melting point, and flash point are not available .properties
IUPAC Name |
3-methyl-1-(2-piperidin-1-ylphenyl)butan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2/c1-13(2)12-15(17)14-8-4-5-9-16(14)18-10-6-3-7-11-18/h4-5,8-9,13,15H,3,6-7,10-12,17H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CARYLRSDNWJCJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C1=CC=CC=C1N2CCCCC2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1-(2-piperidino-phenyl)-1-butylamine |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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